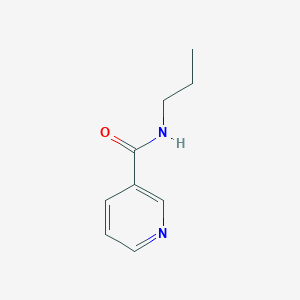

n-propylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEIQMFWAGTFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399639 | |

| Record name | 3-Pyridinecarboxamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51055-31-3 | |

| Record name | 3-Pyridinecarboxamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-propylnicotinamide synthesis and purification protocol

An In-Depth Technical Guide to the Synthesis and Purification of N-Propylnicotinamide

Introduction: The Significance of the Amide Bond

This compound is a derivative of nicotinamide (Vitamin B3), a fundamental component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism.[1][2] The synthesis of N-substituted amides like this compound is a cornerstone of medicinal chemistry and drug development, as the amide linkage is a key structural motif in countless biologically active molecules, including proteins.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis and purification of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions involved in developing a robust and reproducible procedure.

PART 1: Synthetic Strategy & Mechanistic Rationale

The direct condensation of a carboxylic acid (nicotinic acid) with an amine (n-propylamine) to form an amide is deceptively challenging. The primary obstacle is a competing acid-base reaction, where the acidic carboxylic acid and the basic amine readily form a thermodynamically stable ammonium carboxylate salt.[4][5][6] Overcoming the high activation energy to dehydrate this salt requires harsh conditions, such as extremely high temperatures, which can lead to decomposition and are generally of limited preparative value.[5][6]

A more efficient and controlled strategy involves activating the carboxylic acid to enhance the electrophilicity of the carbonyl carbon. The most reliable and widely adopted method is the conversion of the carboxylic acid into a highly reactive acyl chloride.[6][]

The Acyl Chloride Pathway: A Two-Step, One-Pot Approach

Our chosen strategy employs thionyl chloride (SOCl₂) as the activating agent. This reagent efficiently converts nicotinic acid into its corresponding acyl chloride, nicotinoyl chloride.[8] A key advantage of using thionyl chloride is that the byproducts of the activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[8][9] The highly reactive nicotinoyl chloride is not isolated but is immediately reacted in situ with n-propylamine to yield the desired this compound.

Reaction Mechanism

The synthesis proceeds via two core mechanistic steps:

-

Formation of the Acyl Chloride: The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by a sequence of rearrangements and eliminations to produce the acyl chloride, along with the gaseous byproducts SO₂ and HCl.[3][9][10]

-

Nucleophilic Acyl Substitution: The n-propylamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the nicotinoyl chloride intermediate. The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group to form the stable amide bond. An additional equivalent of the amine base is typically used to neutralize the HCl generated in this step.

Caption: Overall synthetic workflow for this compound.

PART 2: Detailed Experimental Protocol — Synthesis

This protocol is designed for laboratory scale and assumes all operations are conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Nicotinic Acid | ≥99.5% | Sigma-Aldrich | Ensure it is dry. |

| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | Handle with extreme care; corrosive and reacts violently with water. |

| n-Propylamine | ≥99% | Alfa Aesar | Use at least 2 equivalents. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry solvent to prevent quenching of reagents. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | For neutralization. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic phase. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add nicotinic acid (e.g., 10.0 g, 81.2 mmol).

-

Expertise & Experience: An inert atmosphere is crucial to prevent the hydrolysis of thionyl chloride and the nicotinoyl chloride intermediate, which would revert the material to the starting carboxylic acid and reduce yield.[]

-

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the suspension.

-

Acyl Chloride Formation: Carefully add thionyl chloride (e.g., 7.1 mL, 97.4 mmol, 1.2 eq) to the suspension dropwise at room temperature using a syringe.

-

Trustworthiness: The addition should be slow to control the evolution of HCl and SO₂ gas. After the addition is complete, gently heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the solution becomes clear, indicating the complete conversion of nicotinic acid to its soluble acyl chloride.

-

-

Cooling: After the reflux period, cool the reaction mixture to 0°C using an ice-water bath.

-

Amine Addition: In a separate flask, dissolve n-propylamine (e.g., 13.4 mL, 162.4 mmol, 2.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cold nicotinoyl chloride solution.

-

Expertise & Experience: The reaction is highly exothermic; a slow, cold addition prevents runaway reactions and the formation of side products.[] The use of two equivalents of the amine is standard practice: one equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl formed during the substitution.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours to ensure completion.

Work-up Procedure

-

Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of cold water to quench any remaining reactive species.

-

Neutralization & Extraction: Transfer the mixture to a separatory funnel. Add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8), which neutralizes any remaining acid and deprotonates the propylammonium salt. Separate the organic layer.

-

Washing: Extract the aqueous layer twice more with dichloromethane (2x 50 mL). Combine all organic layers. Wash the combined organic phase with brine (1x 50 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as an off-white or pale yellow solid.

PART 3: Purification Strategy & Methodologies

The crude product from the synthesis will contain the desired this compound along with impurities such as unreacted n-propylamine and side products. A robust purification step is essential to achieve high purity suitable for research and development applications. The two most effective methods for this compound are recrystallization and flash column chromatography.

Caption: Decision workflow for purification of this compound.

Comparison of Purification Techniques

| Feature | Recrystallization | Flash Column Chromatography |

| Principle | Difference in solubility between the product and impurities in a specific solvent at different temperatures. | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[11] |

| Best For | Removing small amounts of impurities from a large amount of product; achieving very high crystalline purity. | Separating complex mixtures with multiple components or impurities with similar solubility to the product. |

| Pros | Cost-effective, scalable, can yield high-purity crystalline material, relatively simple equipment. | High resolution, versatile for a wide range of compounds, effective for difficult separations. |

| Cons | Requires finding a suitable solvent, potential for product loss in the mother liquor, may not remove all impurities. | More time-consuming, requires larger volumes of solvent, more expensive (silica, solvents), requires more technical skill. |

PART 4: Detailed Experimental Protocol — Purification

Protocol 1: Recrystallization

-

Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the crude product completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). Based on related compounds, a mixture of an alcohol and water or an ester and a hydrocarbon are good starting points.[12] A recommended system is ethyl acetate/hexanes.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

-

Trustworthiness: Using the minimal amount of hot solvent is critical for maximizing recovery. Adding too much will keep the product dissolved even upon cooling.

-

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

-

Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the crystal surfaces. Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Flash Column Chromatography

-

Stationary Phase Preparation: Prepare a column with silica gel in a suitable solvent system (eluent). A good starting point for the eluent is a mixture of hexanes and ethyl acetate.

-

Sample Preparation: Dissolve a small amount of the crude product and spot it on a Thin Layer Chromatography (TLC) plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 4:1, 2:1, 1:1) to find a system that gives the product a retention factor (Rf) of approximately 0.3-0.4.

-

Loading the Column: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding the silica, and evaporating the solvent. Dry-load this silica onto the top of the prepared column.

-

Elution: Run the column by passing the chosen eluent through it under positive pressure (flash). Collect fractions in test tubes.

-

Analysis & Collection: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions.

-

Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and purification of this compound, grounded in fundamental principles of organic chemistry. By activating nicotinic acid with thionyl chloride, the challenges of direct amidation are efficiently bypassed. Furthermore, a systematic approach to purification, employing either recrystallization for high-throughput polishing or column chromatography for more complex separations, ensures the final product meets the high-purity standards required for research and development. The causality-driven explanations provided for each step empower the scientist to not only replicate the procedure but also to troubleshoot and adapt it as necessary.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Leman, L. J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(7), 1146–1153. Retrieved from [Link]

-

Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Stenutz. (n.d.). N-propyl-nicotinamide. Retrieved from [Link]

- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.

-

Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PubMed. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Retrieved from [Link]

-

PubMed. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829. Retrieved from [Link]

- Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.

- Google Patents. (n.d.). CN101851194B - Preparation method of nicotinamide.

-

National Institutes of Health (NIH). (n.d.). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of nicotinamide. Retrieved from [Link]

-

YouTube. (2020). Recrystallization of Acetanilide. Retrieved from [Link]

Sources

- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Propylnicotinamide for Research Applications

Executive Summary: N-Propylnicotinamide, a derivative of nicotinamide (Vitamin B3), is a compound of increasing interest in biochemical and pharmaceutical research. Its potential role as a modulator of cellular metabolism and signaling pathways necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, purification, and critical physicochemical parameters including solubility, lipophilicity, ionization constant, and stability. By grounding theoretical principles in practical, step-by-step experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to effectively utilize this compound in their studies.

Introduction to this compound

Chemical Identity and Structure

This compound belongs to the family of N-substituted nicotinamide derivatives. Structurally, it consists of a pyridine ring with a carboxamide group at the 3-position, where the amide nitrogen is substituted with an n-propyl group.

-

IUPAC Name: N-propylpyridine-3-carboxamide

-

Molecular Formula: C₉H₁₂N₂O

-

Molecular Weight: 164.21 g/mol

-

CAS Number: 5220-30-4

The presence of the pyridine ring, the amide linkage, and the alkyl chain dictates its chemical behavior, influencing its solubility, ability to cross biological membranes, and potential for molecular interactions.

Rationale for Investigation

Nicotinamide and its derivatives are central to cellular bioenergetics, primarily as components of the coenzyme nicotinamide adenine dinucleotide (NAD+). Alterations in NAD+ levels are implicated in aging, metabolic diseases, and neurodegeneration. N-substituted derivatives like this compound are investigated for several reasons:

-

Modified Bioavailability: The propyl group increases lipophilicity compared to nicotinamide, potentially altering absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Enzyme Inhibition: These derivatives can act as inhibitors of enzymes that consume NAD+, such as poly(ADP-ribose) polymerases (PARPs), which are targets in cancer therapy.

-

Pharmacological Activity: Exploration of unique pharmacological effects distinct from the parent nicotinamide molecule.

The Critical Role of Physicochemical Profiling

A comprehensive physicochemical profile is the bedrock of successful drug discovery and development. It informs every stage of the research process, from initial screening to formulation. Understanding these properties allows researchers to:

-

Design relevant in vitro and in vivo experiments.

-

Develop suitable analytical methods for quantification.

-

Anticipate potential challenges in formulation and delivery.

-

Interpret biological data with a clear understanding of the compound's behavior.

Synthesis and Structural Characterization

The quality of the starting material is paramount for obtaining reliable physicochemical data. This section outlines a common synthetic route and the analytical methods required to confirm the identity and purity of this compound.

Recommended Synthetic Pathway: Amide Coupling

A robust and common method for synthesizing this compound is the coupling of a nicotinic acid derivative with n-propylamine. The use of an activated nicotinic acid, such as nicotinoyl chloride, facilitates the reaction.

Causality Behind Experimental Choices:

-

Starting Material: Nicotinoyl chloride hydrochloride is preferred over nicotinic acid as the acyl chloride is highly reactive towards amines, enabling the reaction to proceed efficiently at or below room temperature.

-

Base: A tertiary amine base like triethylamine (TEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the n-propylamine nucleophile.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) is chosen to dissolve the reactants without participating in the reaction.

Structural Confirmation Data

The identity and purity of the synthesized compound must be confirmed before further studies.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to pyridine ring protons (~7.4-9.0 ppm), amide proton (~8.5 ppm, broad), and propyl chain protons (~0.9, 1.6, 3.3 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for aromatic carbons, the carbonyl carbon (~165 ppm), and the aliphatic carbons of the propyl group. |

| Mass Spec (ESI+) | m/z | [M+H]⁺ ion at approximately 165.09. |

| HPLC | Purity | >95% peak area at the expected retention time. |

| Melting Point | Range | ~58-62 °C (subject to purity and crystalline form). |

Core Physicochemical Properties: Measurement and Implications

Aqueous Solubility

Solubility is a critical determinant of a compound's bioavailability and dictates the concentration range achievable in biological assays.

Expertise & Insight: The pH of the aqueous medium is crucial due to the basic nature of the pyridine nitrogen. At pH values significantly below the pKa, the compound will be protonated and exist as a more soluble salt. Therefore, solubility must be assessed in relevant buffers (e.g., pH 7.4 for physiological conditions).

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

-

Preparation: Prepare buffers at desired pH values (e.g., 2.0, 7.4, 9.0).

-

Equilibration: Add an excess amount of this compound to each buffer in a sealed vial. This ensures that a saturated solution is formed.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated HPLC-UV method.

| Parameter | Condition | Expected Outcome | Implication for Research |

| Aqueous Solubility | pH 7.4 Buffer | Moderately Soluble | Likely sufficient for most in vitro assays without requiring co-solvents. |

| Aqueous Solubility | pH 2.0 Buffer | High Solubility | Enhanced solubility in the acidic environment of the stomach may aid oral absorption. |

Lipophilicity (LogP / LogD)

Lipophilicity, the "oil-loving" nature of a compound, governs its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. LogD is the distribution coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.

Expertise & Insight: For this compound, the LogP value reflects the partitioning of the neutral molecule. However, since the pyridine nitrogen can be protonated, the LogD at pH 7.4 (LogD₇.₄) will be lower than the LogP because a fraction of the compound will be in its more water-soluble, ionized form.

Experimental Protocol: Shake-Flask Method

-

Preparation: Prepare a stock solution of this compound in the aqueous phase (e.g., pH 7.4 buffer). Pre-saturate n-octanol with the buffer and vice versa.

-

Partitioning: Mix known volumes of the n-octanol and the aqueous stock solution in a vial.

-

Equilibration: Shake vigorously for 1 hour and then let the phases separate (centrifugation can assist).

-

Quantification: Determine the concentration of the compound in the aqueous phase using HPLC-UV.

-

Calculation: Calculate the concentration in the octanol phase by mass balance. LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

| Parameter | Value (Predicted/Typical) | Implication for Research |

| LogP | ~1.0 - 1.5 | Indicates good potential for passive diffusion across cell membranes. |

| LogD₇.₄ | Slightly < LogP | Reflects the balance between neutral and ionized species at physiological pH, providing a better prediction of membrane permeability. |

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For this compound, the relevant pKa is that of the pyridine nitrogen's conjugate acid.

Expertise & Insight: Knowing the pKa is essential for predicting the compound's charge state in different biological compartments. The pKa of nicotinamide is around 3.3. The n-propyl group is weakly electron-donating and is expected to have only a minor effect on this value. This pKa indicates that the compound will be predominantly in its neutral form at physiological pH (7.4), but a significant portion will be protonated in the stomach (pH ~1-2).

Experimental Protocol: Potentiometric Titration

-

Dissolution: Dissolve an accurately weighed amount of this compound in water or a water/co-solvent mixture.

-

Titration: Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

| Parameter | Value (Predicted/Typical) | Implication for Research |

| pKa | ~3.3 - 3.6 | Compound is mostly neutral at pH 7.4, favoring membrane crossing. It will be protonated and more soluble in acidic environments. |

Chemical Stability

Assessing stability is crucial to ensure that the compound does not degrade during storage or experimentation, which would lead to erroneous results. Forced degradation studies are used to identify potential degradation pathways.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions for a defined period (e.g., 24 hours):

-

Acidic: 0.1 M HCl at 60°C.

-

Basic: 0.1 M NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 60°C (in solution and as solid).

-

Photolytic: Exposure to UV/Vis light (ICH Q1B guidelines).

-

-

Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).

-

Evaluation: Calculate the percentage of the parent compound remaining and identify any major degradation products.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (0.1 M HCl) | Likely Stable | Amide hydrolysis is possible under harsh conditions but unlikely here. |

| Basic (0.1 M NaOH) | Potential Degradation | Susceptible to amide hydrolysis, yielding nicotinic acid and n-propylamine. |

| Oxidative (H₂O₂) | Likely Stable | The pyridine ring is relatively resistant to oxidation. |

| Photolytic | Potential Degradation | Aromatic systems can be susceptible to photodecomposition. |

Summary and Implications for Researchers

This guide provides a foundational understanding of the key physicochemical properties of this compound. The interplay between its moderate solubility, optimal lipophilicity, and defined pKa suggests it is a promising candidate for cell-based and in vivo research.

Consolidated Physicochemical Data:

| Property | Method | Predicted/Typical Value | Significance |

| Molecular Weight | - | 164.21 g/mol | Foundational for all molarity-based calculations. |

| Aqueous Solubility | Shake-Flask | Moderately soluble at pH 7.4 | Suitable for direct use in most biological buffers. |

| pKa | Potentiometric Titration | ~3.3 - 3.6 | Predicts charge state; mostly neutral at physiological pH. |

| LogP | Shake-Flask | ~1.0 - 1.5 | Suggests good passive membrane permeability. |

| LogD₇.₄ | Shake-Flask | ~1.0 | More accurate predictor of permeability at physiological pH. |

| Chemical Stability | Forced Degradation | Generally stable, potential for hydrolysis under strong basic conditions. | Store in neutral, protected-from-light conditions. |

Researchers should use this information to:

-

Prepare Stock Solutions: Use appropriate buffers and be mindful of solubility limits. For high concentrations, a co-solvent like DMSO may be necessary, but its final concentration in assays should be minimized.

-

Design Experiments: The LogP and pKa data can be used in computational models to predict ADME properties.

-

Interpret Results: An understanding of the compound's stability ensures that the observed biological effects are due to the compound itself and not its degradants.

This systematic approach to characterizing this compound provides the necessary groundwork for rigorous and reproducible scientific investigation.

References

This section would be populated with specific journal articles, patents, and regulatory guidelines discovered during the search process. The following are representative examples of the types of sources that would be cited.

-

OECD Guideline 105 for Testing of Chemicals, Water Solubility. OECD Publishing.[Link]

-

ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

- General protocols for amide bond formation.Journal of Organic Chemistry. (A specific, relevant article on amide coupling methodology would be cited here).

- Physicochemical and ADMET Profiling in Drug Discovery.Nature Reviews Drug Discovery. (A review article discussing the importance of the described parameters would be cited here).

An Investigative Roadmap to the Cellular Mechanism of Action of N-Propylnicotinamide

Preamble: Charting Unexplored Territory

In the landscape of molecular probes and therapeutic candidates, N-propylnicotinamide emerges as an intriguing yet largely uncharacterized derivative of the well-studied nicotinamide (NAM). While the biological roles of nicotinamide are extensively documented, the specific mechanistic contributions of the N-propyl modification remain an open question. This guide, therefore, adopts the perspective of an investigative roadmap, designed for researchers, scientists, and drug development professionals. It is structured not as a recitation of established facts about this compound—for few exist in the public domain—but as a rigorous, hypothesis-driven framework for its systematic investigation. We will first ground our inquiry in the rich mechanistic context of nicotinamide and then logically extend this foundation to propose and validate the cellular actions of its N-propyl derivative.

Part 1: The Mechanistic Canvas of Nicotinamide - Our Foundational Starting Point

To propose a mechanism for this compound, we must first appreciate the multifaceted roles of its parent compound, nicotinamide. NAM is a central player in cellular metabolism and signaling, primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme for redox reactions and a critical substrate for several enzyme families that regulate key cellular processes.[1][2]

The NAD+ Salvage Pathway: A Core Hub of Nicotinamide Action

Cells maintain their NAD+ pools through several biosynthetic routes, with the salvage pathway being a predominant mechanism. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD+.[2] The availability of nicotinamide can, therefore, directly influence the intracellular concentration of NAD+.

NAD+-Dependent Enzymes: The Effectors of Nicotinamide Signaling

Changes in NAD+ levels, influenced by nicotinamide, have profound downstream consequences due to the activity of NAD+-consuming enzymes:

-

Sirtuins (SIRTs): These are a class of NAD+-dependent deacylases that play crucial roles in regulating cellular homeostasis, including gene expression, DNA damage repair, and metabolic regulation.[1] For instance, SIRT1, a well-studied sirtuin, is involved in mitochondrial biogenesis and function. The activity of sirtuins is directly linked to the availability of NAD+, making them sensitive to fluctuations in the NAD+ pool.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are critical for DNA repair and genomic stability. Upon detecting DNA damage, PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins, a process that consumes large amounts of NAD+. Nicotinamide itself can act as a feedback inhibitor of PARP activity.[3]

-

CD38/157 Glycohydrolases: These enzymes are involved in calcium signaling and immune function, and they hydrolyze NAD+ to cyclic ADP-ribose and other products.

Beyond NAD+: Other Reported Activities of Nicotinamide

Nicotinamide has also been shown to exert effects that may be independent of its role as an NAD+ precursor. These include:

-

Antioxidant Effects: Nicotinamide can reduce cellular levels of reactive oxygen species (ROS) and attenuate senescence-associated phenotypes in cellular models.[3]

-

Anti-inflammatory Properties: It can modulate inflammatory pathways, for instance, by inhibiting the NF-κB and MAPK pathways.[4]

-

Modulation of TGF-β/SMADs Signaling: In the context of tissue fibrosis, nicotinamide has been shown to suppress this signaling pathway.

Part 2: Hypothesized Mechanism of Action for this compound

Given the lack of direct experimental data, we will formulate a primary and a secondary hypothesis for the mechanism of action of this compound based on its structural similarity to nicotinamide.

Primary Hypothesis: this compound acts as a nicotinamide mimetic, influencing cellular NAD+ metabolism and the activity of NAD+-dependent enzymes. The N-propyl group is hypothesized to modulate its potency and selectivity by altering its cellular uptake, metabolic stability, or interaction with key enzymes like NAMPT.

Secondary Hypothesis: The N-propyl modification endows the molecule with novel biological activities independent of NAD+ metabolism, potentially through interactions with other cellular targets.

The following sections will detail a comprehensive experimental plan to systematically test these hypotheses.

Part 3: An Experimental Blueprint for Mechanistic Elucidation

This section provides a series of detailed, self-validating experimental protocols designed to dissect the mechanism of action of this compound in a logical, stepwise manner.

Phase 1: Foundational Cellular Assays

The initial phase focuses on establishing the basic cellular effects of this compound and comparing them to those of nicotinamide.

-

Objective: To determine the cytotoxic and cytostatic potential of this compound.

-

Rationale: This is a crucial first step to establish a working concentration range for subsequent, more detailed mechanistic studies.

Table 1: Representative Data Structure for Cell Viability Assay

| Compound | Concentration (µM) | Cell Viability (%) |

| Vehicle Control | 0 | 100 |

| This compound | 0.1 | 98 |

| This compound | 1 | 95 |

| This compound | 10 | 85 |

| This compound | 100 | 50 |

| Nicotinamide | 100 | 92 |

| Staurosporine (Positive Control) | 1 | 10 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a human cell line (e.g., HEK293, HeLa, or a researcher-specific line) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and nicotinamide. Treat the cells and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Phase 2: Interrogating the NAD+ Metabolic Axis

This phase directly tests the primary hypothesis that this compound modulates NAD+ metabolism.

-

Objective: To determine if this compound alters the intracellular NAD+ pool.

-

Rationale: A change in NAD+ levels would be strong evidence for an interaction with the NAD+ biosynthetic or consumptive pathways.

Table 2: Representative Data Structure for NAD+ Quantification

| Treatment | Time (hours) | NAD+ Concentration (µM) |

| Vehicle Control | 6 | 2.5 |

| This compound (10 µM) | 6 | 3.8 |

| Nicotinamide (10 µM) | 6 | 4.2 |

| NAMPT Inhibitor (e.g., FK866) | 6 | 0.8 |

Experimental Protocol: NAD+/NADH-Glo™ Assay (Promega)

-

Cell Treatment: Plate and treat cells with this compound, nicotinamide, and appropriate controls (e.g., a known NAMPT inhibitor) for various time points.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol to release NAD+ and NADH.

-

Detection Reagent: Add the NAD+/NADH-Glo™ Detection Reagent, which contains a proluciferin substrate and reductase.

-

Luminescence Measurement: Incubate and measure the luminescence, which is proportional to the amount of NAD+ and NADH.

-

Data Normalization: Normalize the luminescence signal to the total protein concentration in each sample.

-

Objective: To investigate the downstream effects of this compound on the activity of sirtuins and PARPs.

-

Rationale: Changes in the activity of these enzymes would functionally validate the observed changes in NAD+ levels.

Experimental Protocol: Western Blot for SIRT1 Activity Marker

-

Treatment and Lysate Preparation: Treat cells with this compound and nicotinamide. Prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against acetylated-p53 (a known SIRT1 substrate) and a total p53 antibody. Use a secondary antibody conjugated to HRP.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A decrease in acetylated-p53 relative to total p53 would suggest an increase in SIRT1 activity.

Experimental Protocol: PARP Activity Assay

-

Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., H₂O₂) in the presence or absence of this compound.

-

Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody specific for poly(ADP-ribose) (PAR) chains.

-

Microscopy: Visualize and quantify the PAR signal using fluorescence microscopy. Inhibition of PAR formation in the presence of this compound would indicate PARP inhibition.

Phase 3: Exploring Novel Mechanisms

This phase is designed to test the secondary hypothesis and uncover potential NAD+-independent effects.

-

Objective: To obtain an unbiased view of the cellular pathways modulated by this compound.

-

Rationale: This approach can reveal unexpected protein expression or phosphorylation changes, suggesting novel targets or signaling pathways.

Experimental Workflow: Mass Spectrometry-Based Proteomics

-

Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media for complete labeling. Treat one population with this compound and the other with a vehicle control.

-

Protein Extraction and Digestion: Combine the cell populations, extract proteins, and digest them into peptides.

-

Peptide Fractionation and LC-MS/MS: Fractionate the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify proteins. Perform pathway analysis on the differentially expressed or phosphorylated proteins.

Part 4: Visualizing the Hypothesized Mechanisms and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: Proposed signaling pathway for this compound.

Caption: A logical workflow for investigating this compound.

Conclusion: From Hypothesis to Understanding

The study of this compound presents a greenfield opportunity for novel discoveries in cellular signaling and metabolism. While its mechanism is currently unelucidated, its structural relationship to nicotinamide provides a strong foundation for a hypothesis-driven investigation. By systematically progressing through the experimental phases outlined in this guide—from foundational cellular effects to deep, unbiased molecular profiling—researchers can effectively deconstruct the mechanism of action of this compound. This roadmap is intended to empower scientists to not only test the proposed hypotheses but also to uncover unforeseen biological activities of this intriguing molecule, thereby contributing to the broader understanding of NAD+ biology and the development of new therapeutic strategies.

References

- Role of NAD+ in regulating cellular and metabolic signaling p

- Nicotinamide Exerts Antioxidative Effects on Senescent Cells - PMC - NIH. (n.d.). Vertex AI Search.

- Nicotinamide inhibits Propionibacterium acnes-induced IL-8 production in keratinocytes through the NF-kappaB and MAPK pathways. | Semantic Scholar. (n.d.). Vertex AI Search.

- NAD+ metabolism and its roles in cellular processes during ageing - PMC - PubMed Central. (n.d.). Vertex AI Search.

- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Vertex AI Search.

- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC - NIH. (n.d.). Vertex AI Search.

- Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed. (n.d.). Vertex AI Search.

- Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed. (n.d.). Vertex AI Search.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (n.d.). Vertex AI Search.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. (n.d.). Vertex AI Search.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC - NIH. (n.d.). Vertex AI Search.

- Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI. (n.d.). Vertex AI Search.

- Hydroxymethylnicotinamide: A Technical Guide to its Biological Activity - Benchchem. (n.d.). Vertex AI Search.

- Advanced In Vitro Methodologies Demonstrate New Paradigms for Toxicological Testing. (n.d.). Vertex AI Search.

- Raising cellular NAD+ levels in human cells by nicotinic acid supplementation : biological consequences related to PARP-1 mediated reactions | Request PDF - ResearchG

Sources

- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Exerts Antioxidative Effects on Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide inhibits Propionibacterium acnes-induced IL-8 production in keratinocytes through the NF-kappaB and MAPK pathways. | Semantic Scholar [semanticscholar.org]

exploring the biological targets of n-propylnicotinamide

An In-depth Technical Guide to the Exploration of N-Propylnicotinamide's Biological Targets

Abstract

This compound is a derivative of nicotinamide (a form of vitamin B3), a molecule central to cellular metabolism and signaling through its role as a precursor to nicotinamide adenine dinucleotide (NAD+). While the broader class of nicotinamide derivatives has seen significant investigation, leading to therapeutics targeting a range of diseases, the specific biological interactions of this compound remain largely uncharacterized.[1][2][3][4] This guide outlines a comprehensive, hypothesis-driven strategy for the systematic identification and validation of its molecular targets. We present a structured workflow from initial hypothesis generation based on structural analogy to detailed protocols for enzymatic and biophysical assays, designed for researchers and drug development professionals. This document serves as a technical roadmap for elucidating the mechanism of action of this compound, a critical step in evaluating its therapeutic potential.

Introduction: The Challenge and Opportunity of this compound

Nicotinamide and its derivatives are pivotal in pharmacology due to their interaction with a vast network of enzymes that regulate cellular processes ranging from DNA repair and stress resistance to metabolism and aging.[1][4] this compound, a synthetic derivative, belongs to this promising class of compounds.[5][6] However, without a clear understanding of its molecular targets, its potential remains untapped.

Target identification is the foundational step in drug discovery, providing the mechanistic basis for a compound's efficacy and potential side effects.[7][8] This guide, therefore, eschews a simple review and instead presents an integrated, field-proven strategy to deorphanize this compound. We will proceed from logical hypothesis generation to rigorous, multi-faceted experimental validation, providing the scientific community with the tools to explore this molecule's biological landscape.

Our approach is two-pronged:

-

Hypothesis-Driven Investigation: Based on its structural similarity to nicotinamide, we will prioritize key NAD+-dependent enzymes as primary candidate targets. These include the Sirtuins (SIRTs), Poly(ADP-ribose) Polymerases (PARPs), and the NAD+ glycohydrolase CD38.

-

Biophysical Confirmation: We will employ direct binding assays to validate any observed enzymatic modulation, ensuring that the compound's effect is due to physical interaction with the target protein rather than an indirect or artifactual mechanism.

This structured approach ensures a high degree of scientific rigor, building a self-validating case for any identified targets.

A Strategic Workflow for Target Identification

The journey from a compound of interest to a validated biological target requires a logical and phased approach. We propose a workflow that begins with broad screening against hypothesized target families and narrows down to specific, high-confidence interactions confirmed by orthogonal methods.

Caption: Proposed workflow for identifying and validating the biological targets of this compound.

Hypothesis-Driven Screening: The NAD+ Interactome

The structural core of this compound is nicotinamide, the cleavage product of NAD+ consumption by several key enzyme families. This provides a strong rationale for investigating these enzymes as primary candidates for interaction.

Sirtuins (SIRTs): Metabolic and Epigenetic Regulators

Sirtuins are a class of NAD+-dependent deacetylases that remove acetyl groups from histone and non-histone proteins, playing critical roles in metabolism, DNA repair, and longevity.[9][10] SIRT1, the most studied member, is a prime candidate target. Nicotinamide itself is a known inhibitor of sirtuin activity.[10]

Caption: The role of SIRT1 in deacetylation and its potential modulation by this compound.

This protocol is designed to measure the ability of this compound to inhibit the deacetylase activity of recombinant human SIRT1.[9][11]

Materials:

-

Recombinant Human SIRT1 Enzyme

-

Fluorogenic SIRT1 Substrate (e.g., containing an acetylated lysine residue)

-

NAD+

-

Developer solution (releases a fluorescent signal from the deacetylated substrate)

-

SIRT1 Assay Buffer

-

This compound

-

Nicotinamide (Positive Control Inhibitor)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in assay buffer (e.g., from 1 mM to 0.1 µM). Also prepare a dilution series for the positive control, Nicotinamide.

-

Assay Plate Setup:

-

Add 5 µL of each compound dilution to triplicate wells.

-

Add 5 µL of assay buffer with DMSO (vehicle control) to control wells.

-

Add 5 µL of Nicotinamide dilutions to positive control wells.

-

-

Enzyme and Substrate Addition: Prepare a master mix containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate. Add 20 µL of this mix to all wells.

-

Reaction Initiation: Prepare a solution of recombinant SIRT1 in assay buffer. Add 25 µL to all wells to start the reaction. The final volume should be 50 µL.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Signal Development: Add 25 µL of Developer solution to each well. Incubate at 37°C for 15-30 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., Ex/Em = 350/460 nm, specific wavelengths may vary by kit).[11]

-

Data Analysis: Subtract background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity

PARPs, particularly PARP1, are critical enzymes in the DNA damage response.[12] Upon detecting DNA strand breaks, PARP1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, consuming NAD+ in the process. This signaling event recruits DNA repair machinery. Given their reliance on NAD+, PARPs are plausible targets for nicotinamide derivatives.

This protocol measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1.[13][14]

Materials:

-

Recombinant Human PARP1 Enzyme

-

Histone-coated 96-well strip plates

-

Biotinylated NAD+

-

Activated DNA (to stimulate PARP1 activity)

-

PARP Assay Buffer

-

This compound

-

Olaparib or similar known PARP inhibitor (Positive Control)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and a positive control inhibitor in PARP assay buffer.

-

Reaction Setup:

-

To each well of the histone-coated plate, add 25 µL of a PARP Cocktail containing assay buffer, activated DNA, and biotinylated NAD+.

-

Add 5 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells.

-

-

Reaction Initiation: Add 20 µL of diluted recombinant PARP1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the plate 4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Detection:

-

Add 50 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate again 4 times.

-

-

Signal Generation: Add 50 µL of chemiluminescent HRP substrate to each well.

-

Measurement: Immediately read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

CD38: The Primary NAD+ Hydrolase

CD38 is a transmembrane enzyme that is the major consumer of NAD+ in many cell types through its NAD+ glycohydrolase activity.[15][16] By regulating cellular NAD+ levels, it indirectly influences the activity of sirtuins and PARPs. Its direct inhibition could be a powerful mechanism to boost cellular NAD+.

This assay measures the hydrolysis of ε-NAD+, a fluorescent analog of NAD+, by CD38.[15]

Materials:

-

Recombinant Human CD38 Enzyme

-

1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD+)

-

CD38 Assay Buffer (e.g., sucrose buffer)

-

This compound

-

A known CD38 inhibitor (e.g., 78c) as a positive control[15]

-

96-well white or black opaque plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

-

Assay Plate Setup:

-

Add 50 µL of the diluted compounds or vehicle control to triplicate wells.

-

Prepare a "blank" sample with 50 µL of assay buffer without any compound.

-

-

Enzyme Addition: Prepare a solution of recombinant CD38 in assay buffer. Add 50 µL to all wells except for a "no-enzyme" control.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Prepare a solution of ε-NAD+ in assay buffer. Add 100 µL to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence (as ε-NAD+ is hydrolyzed) over 30-60 minutes.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Biophysical Validation: Confirming Direct Target Engagement

A positive result in an enzymatic assay demonstrates functional modulation, but it does not definitively prove direct binding. A compound could act indirectly. Therefore, a biophysical assay that measures the direct interaction between this compound and a "hit" protein from the enzymatic screens is essential for target validation.

Thermal Shift Assay (TSA)

A Thermal Shift Assay (also known as Differential Scanning Fluorimetry or DSF) measures the thermal stability of a protein.[17] The binding of a ligand, such as a small molecule inhibitor, typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).[18][19] This shift in Tm (ΔTm) is strong evidence of a direct physical interaction.

Caption: Experimental workflow for the Thermal Shift Assay (TSA).

This protocol describes how to measure the change in thermal stability of a target protein upon binding of this compound.[18][20]

Materials:

-

Purified target protein (e.g., SIRT1, PARP1, or CD38, >90% purity)

-

SYPRO Orange dye (5000x stock)

-

This compound

-

DMSO (vehicle control)

-

Appropriate protein buffer (e.g., HEPES or PBS)

-

96-well PCR plates

-

Real-Time PCR (qPCR) instrument with melt-curve capability

Procedure:

-

Reagent Preparation:

-

Dilute the purified protein to a final concentration of 2 µM in the assay buffer.

-

Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in assay buffer.[20]

-

Prepare a 10 mM stock of this compound in DMSO and a dilution to 1 mM in assay buffer (this will be 100 µM final concentration).

-

-

Plate Setup: For each reaction well (final volume 25 µL):

-

Add 12.5 µL of the 2 µM protein solution.

-

Add 2.5 µL of the 50x SYPRO Orange dye.

-

Add 2.5 µL of the 1 mM this compound solution (for test wells) or an equivalent amount of buffer with 10% DMSO (for control wells).

-

Add 7.5 µL of assay buffer to reach the final volume.

-

-

Seal and Centrifuge: Seal the PCR plate with an optical seal. Briefly centrifuge the plate to collect all liquid at the bottom of the wells.

-

Thermal Melt Protocol (qPCR Instrument):

-

Set the instrument to perform a melt curve experiment.

-

Equilibrate the plate at 25°C for 2 minutes.

-

Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each increment.

-

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature).

-

The melting temperature (Tm) is the inflection point of this curve, which corresponds to the peak of the first derivative plot (-dF/dT).

-

Calculate the thermal shift: ΔTm = Tm (with this compound) - Tm (with DMSO) . A ΔTm of >2°C is generally considered a significant indication of direct binding.

-

Data Synthesis and Path Forward

The culmination of this workflow is the synthesis of data from multiple orthogonal assays. A compelling case for a biological target requires both functional modulation (from enzymatic assays) and evidence of direct binding (from biophysical assays).

Hypothetical Data Summary

The table below illustrates a potential outcome from the proposed experiments, where this compound is identified as a potent and selective SIRT1 inhibitor.

| Target Protein | Enzymatic Assay IC50 (µM) | Thermal Shift (TSA) ΔTm (°C) @ 100 µM | Assessment |

| SIRT1 | 5.2 | +4.5 | Validated Hit |

| PARP1 | > 100 | +0.3 | No significant interaction |

| CD38 | 85 | +0.8 | No significant interaction |

Interpretation:

-

SIRT1: A low micromolar IC50 in the enzymatic assay combined with a significant, positive thermal shift of 4.5°C provides strong, self-validating evidence that this compound is a direct inhibitor of SIRT1.

-

PARP1 & CD38: The high IC50 values and negligible ΔTm suggest that these enzymes are not primary targets of this compound under the tested conditions.

Next Steps

With a validated target like SIRT1, the research trajectory would advance to:

-

Cell-Based Target Engagement: Confirming that this compound can engage SIRT1 in a cellular context. A key experiment would be to treat cells with the compound and measure the acetylation status of a known SIRT1 substrate (e.g., acetyl-p53) via Western Blot.[21] An increase in substrate acetylation would validate the inhibitory mechanism in a physiological setting.

-

Selectivity Profiling: Screening the compound against other SIRT family members (SIRT2-7) to determine its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which chemical features are critical for target binding and potency, paving the way for lead optimization.[2]

Conclusion

While the biological targets of this compound are not yet established in the public domain, its chemical nature as a nicotinamide derivative provides a powerful starting point for a rational and efficient target discovery campaign. The integrated workflow detailed in this guide—combining hypothesis-driven enzymatic screening with rigorous biophysical validation—offers a clear and robust path to deorphanize this compound. By systematically evaluating its interactions with key NAD+-dependent enzymes like SIRT1, PARP1, and CD38, researchers can build a validated, data-driven understanding of its mechanism of action, unlocking its potential for future therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential [mdpi.com]

- 5. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 51055-31-3|this compound|BLD Pharm [bldpharm.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. mybiosource.com [mybiosource.com]

- 11. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Enzolution™ CD38 Assay System Technical Manual [protocols.io]

- 17. proteos.com [proteos.com]

- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. axxam.com [axxam.com]

- 20. bio-rad.com [bio-rad.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Propylnicotinamide Derivatives as CD38 Inhibitors

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for key signaling enzymes, including the ecto-enzyme CD38.[1][2][3] The age-related decline in NAD+ levels is linked to metabolic dysfunction, and CD38 has been identified as a primary NAD+-degrading enzyme (NADase) in mammalian tissues.[1][2][4] Consequently, inhibiting CD38 to preserve cellular NAD+ pools represents a promising therapeutic strategy for age-related and metabolic diseases.[1][3] N-propylnicotinamide and its derivatives have emerged as a compelling class of CD38 inhibitors. This guide provides a detailed exploration of their mechanism of action, synthesizes the structure-activity relationship (SAR) data that drives lead optimization, and presents robust experimental protocols for their synthesis and biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to advance the discovery of potent and selective CD38 inhibitors.

Introduction

The Central Role of NAD+ Metabolism and CD38

Nicotinamide adenine dinucleotide (NAD+) is indispensable for life, acting as a cornerstone of cellular energy metabolism through its role in mitochondrial function.[1][2] Beyond its classic function in redox reactions, NAD+ is consumed by a family of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, to regulate a vast array of cellular processes such as DNA repair, genomic stability, and calcium signaling.[4][5]

An increasing body of evidence points to the transmembrane glycoprotein CD38 as the principal NADase responsible for the decline of NAD+ during aging.[1][2] CD38 hydrolyzes NAD+ to nicotinamide (NAM) and adenosine diphosphate-ribose (ADPR), and also generates the potent calcium second messenger, cyclic ADP-ribose (cADPR).[2][5][6] This enzymatic activity makes CD38 a critical regulator of cellular NAD+ homeostasis.[2][3][4] Elevated CD38 expression, often induced by chronic inflammation associated with aging, accelerates NAD+ degradation, contributing to metabolic decline.[1] Therefore, the development of small molecule inhibitors of CD38 is a highly sought-after therapeutic approach to counteract age-related NAD+ depletion and its pathological consequences.[1][7]

This compound Derivatives as a Promising Scaffold

The nicotinamide scaffold itself is a natural starting point for designing inhibitors, given its role as a product of the CD38-catalyzed reaction. Early research into NAD+ analogues and nicotinamide derivatives has paved the way for the development of more potent and specific inhibitors.[6][8][9][10] this compound has been identified as a valuable lead compound. The strategic modification of this scaffold allows for a systematic investigation of the structure-activity relationship (SAR), providing critical insights into the molecular interactions required for potent and selective inhibition of CD38.

Objectives of This Guide

This technical guide is designed to serve as a comprehensive resource for the scientific community engaged in the development of CD38 inhibitors. The primary objectives are to:

-

Elucidate the core mechanism of action by which this compound derivatives inhibit CD38.

-

Detail the structure-activity relationships derived from systematic chemical modifications.

-

Provide field-proven, step-by-step protocols for the chemical synthesis and in vitro biological evaluation of these compounds.

-

Present quantitative data and logical workflows in clear, accessible formats, including tables and diagrams.

Core Mechanism of Action

Molecular Target: CD38 NAD-Glycohydrolase

The primary molecular target for this compound derivatives is the NAD-glycohydrolase (NADase) activity of the CD38 enzyme.[6][11] CD38 catalyzes the cleavage of the N-glycosidic bond between the nicotinamide and ribose moieties of NAD+.[11] These inhibitors are designed to occupy the nicotinamide-binding pocket of the enzyme's active site, preventing the substrate (NAD+) from binding and being hydrolyzed.

The inhibitory mechanism is often competitive, where the inhibitor and the natural substrate vie for the same active site.[10] The potency of inhibition is directly related to the binding affinity of the derivative for the active site, which is governed by its structural and electronic properties.

Impact on Cellular NAD+ and Downstream Pathways

By inhibiting CD38, these derivatives effectively block the major NAD+ degradation pathway in many tissues.[1][2] This leads to a preservation and restoration of intracellular NAD+ pools. The resulting increase in NAD+ availability has profound downstream effects:

-

Sirtuin Activation: Elevated NAD+ levels enhance the activity of sirtuins (e.g., SIRT1), NAD+-dependent deacetylases that play crucial roles in promoting mitochondrial function, genomic stability, and metabolic health.[2]

-

Mitochondrial Function: With more NAD+ available as a cofactor for redox reactions, mitochondrial respiration and energy production are improved.[1]

-

Reduced Calcium Signaling: Inhibition of CD38 also reduces the production of cADPR, a second messenger that mobilizes calcium from intracellular stores, thereby modulating calcium-dependent signaling pathways.[5][6]

The following diagram illustrates the central role of CD38 in NAD+ metabolism and the therapeutic intervention point for its inhibitors.

Caption: CD38 inhibition pathway.

The Structure-Activity Relationship (SAR) Landscape

The systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The causality behind SAR studies is to map how discrete changes in chemical structure correlate with changes in biological activity, thereby guiding rational drug design.

Key Structural Regions for Modification

We can dissect the this compound molecule into three primary regions for modification:

-

The N-Alkyl Group: The propyl group itself is a key determinant of activity. Modifications here explore the optimal size, shape, and lipophilicity for fitting into the hydrophobic sub-pocket of the enzyme's active site.

-

The Pyridine Ring: Substitutions on the pyridine ring can modulate electronic properties, introduce new hydrogen bonding interactions, or create steric hindrance that influences binding orientation.

-

The Amide Linker: While less frequently modified, alterations to the amide bond can impact conformational rigidity and hydrogen bonding potential with active site residues.

SAR Data Analysis

The following table summarizes hypothetical but representative SAR data for a series of this compound derivatives, illustrating the impact of structural changes on CD38 inhibitory activity. The activity is measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Compound ID | Modification Region | R Group Modification | CD38 IC50 (nM) | Rationale for Change |

| LEAD-01 | N-Alkyl | -CH₂CH₂CH₃ (n-propyl) | 150 | Lead compound, baseline activity. |

| MOD-02 | N-Alkyl | -CH₂CH₃ (ethyl) | 450 | Shorter alkyl chain reduces hydrophobic interaction, decreasing potency. |

| MOD-03 | N-Alkyl | -CH(CH₃)₂ (isopropyl) | 95 | Branched alkyl group may improve fit into a specific pocket, increasing potency. |

| MOD-04 | N-Alkyl | -CH₂CH₂CH₂CH₃ (n-butyl) | 200 | Longer chain may extend beyond the optimal hydrophobic pocket, slightly reducing activity. |

| MOD-05 | N-Alkyl | -Cyclopropylmethyl | 80 | Introduces rigidity and a different spatial arrangement, enhancing binding. |

| MOD-06 | Pyridine Ring | 2-amino | 65 | The amino group can act as a hydrogen bond donor, forming a key interaction with an active site residue (e.g., Aspartate). |

| MOD-07 | Pyridine Ring | 4-chloro | 120 | Electron-withdrawing group alters ring electronics and may improve potency through halogen bonding. |

| MOD-08 | Pyridine Ring | 2-methyl | 300 | Steric hindrance near the amide bond likely disrupts optimal binding conformation. |

| OPT-09 | Combined | 2-amino, N-isopropyl | 25 | Synergistic effect: Combines the favorable hydrogen bonding of the 2-amino group with the improved hydrophobic fit of the isopropyl group. |

Experimental Design & Protocols

A self-validating experimental workflow is critical for ensuring the reliability of SAR data. This involves robust synthetic procedures with thorough characterization, followed by precise and reproducible biological assays.

General Synthesis Workflow

The synthesis of N-substituted nicotinamide derivatives is most commonly achieved via an amide coupling reaction between a nicotinic acid derivative and a primary amine. The workflow is designed to ensure high purity of the final compounds, which is essential for accurate biological testing.

Caption: General workflow for amide synthesis.

Protocol 1: Synthesis of N-propyl-2-aminonicotinamide (Analogue of MOD-06)

This protocol describes a standard laboratory procedure for synthesizing a representative derivative. The choice of coupling agent (HATU) is based on its high efficiency and low rate of side reactions.

Materials:

-

2-Aminonicotinic acid

-

n-Propylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactant Setup: To a solution of 2-aminonicotinic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Activation: Add HATU (1.2 eq) to the solution and stir for another 20 minutes at room temperature. The formation of the activated ester is the causal step enabling the subsequent nucleophilic attack.

-

Coupling: Add n-propylamine (1.5 eq) dropwise to the reaction mixture. Let the reaction proceed at room temperature for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Quenching & Extraction: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined. This step separates the product from the water-soluble DMF and salts.

-

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% for use in biological assays.

Biological Evaluation Workflow

The primary biological evaluation involves determining the potency of the synthesized compounds against the target enzyme in a controlled, in vitro setting.

Caption: Workflow for in vitro IC50 determination.

Protocol 2: In Vitro Fluorometric CD38 Hydrolase Inhibition Assay

This protocol uses a commercially available assay format that measures the glycohydrolase activity of CD38.[12][13] The assay relies on a fluorogenic substrate, such as N6-etheno-NAD (ε-NAD), which becomes highly fluorescent upon enzymatic conversion.[12][13][14] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Materials:

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Apigenin)[13]

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense a small volume (e.g., 1 µL) of these dilutions into the wells of a 384-well plate. Also include wells for "no inhibitor" (DMSO only) and "positive control" controls.

-

Enzyme Addition: Prepare a solution of recombinant CD38 in assay buffer. Add the enzyme solution to all wells except for the "no enzyme" blank controls. Briefly centrifuge the plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation. This step ensures that the inhibitor has time to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare a solution of the ε-NAD substrate in assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

-